Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an imidazo[1,2-a]pyridine moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the imidazo[1,2-a]pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-[[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H19N3O3/c1-14-5-3-8-19-24-20(15-9-11-18(26)12-10-15)21(25(14)19)23-17-7-4-6-16(13-17)22(27)28-2/h3-13,23,26H,1-2H3 |
InChI Key |
VVKJPZHWJMRXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=CC(=C3)C(=O)OC)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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